1-Bromo-3,4-dichloro-2-fluorobenzene
Overview
Description
1-Bromo-3,4-dichloro-2-fluorobenzene is a useful research compound. Its molecular formula is C6H2BrCl2F and its molecular weight is 243.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Vibrational Spectroscopy : The Raman and infrared spectra of similar trisubstituted benzenes, including 1-bromo-3,4-difluorobenzene, have been analyzed. This study is significant for understanding the vibrational properties of such compounds (Aralakkanavar et al., 1992).
Force Field Analysis : Research has been conducted on the transferable valence force fields for trisubstituted benzenes like 1-bromo-3,4-difluorobenzene, providing insights into their vibrational behaviors (Reddy & Rao, 1994).
Electrochemical Fluorination : Studies explore the mechanism of electrochemical fluorination of aromatic compounds, including 1-bromo-4-fluorobenzene, in liquid HF. Such research is crucial for understanding the chemical reactions and synthesis of fluorinated aromatic compounds (Horio et al., 1996).
Photofragment Spectroscopy : The ultraviolet photodissociation of 1-bromo-3-fluorobenzene and related compounds has been studied, which is significant for understanding the photophysical properties of these molecules (Gu et al., 2001).
Cobalt-Catalysed Carbonylation : Research has focused on the cobalt-catalysed methoxycarbonylation of bromo, fluoro- and chloro, fluorobenzenes. This work is crucial for the synthesis of various fluorobenzoic acid derivatives (Boyarskiy et al., 2010).
Synthon Preparation : Studies have been conducted on the preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene, important for 18F-arylation reactions in radiopharmaceuticals (Ermert et al., 2004).
Triazidation of Fluorobenzenes : Research on the triazidation of 1-bromo-3,5-dichloro-2,4,6-trifluorobenzene has been conducted, yielding compounds potentially useful in polymer chemistry and organic synthesis (Chapyshev & Chernyak, 2013).
NMR Spectroscopy and Computational Modeling : Studies utilizing NMR spectroscopy and computational modeling have been conducted to explore the chemoselectivity in the formation of Grignard reagents, including those derived from 1-bromo-2-fluorobenzene. This research is vital for understanding the reactivity and synthesis of such compounds (Hein et al., 2015).
Reactions with Cyclopentene : Photoreactions of halogenobenzenes, including bromobenzenes, with cyclopentene have been studied, providing insights into reactions involving carbon-halogen bonds (Bryce-smith et al., 1980).
Safety and Hazards
While specific safety and hazard information for 1-Bromo-3,4-dichloro-2-fluorobenzene is not available, similar compounds like 1-Bromo-4-fluorobenzene are considered hazardous. They are classified as flammable liquids with acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
Mechanism of Action
Target of Action
It’s known that halogenated benzenes often interact with various enzymes and receptors in the body, altering their function .
Mode of Action
The mode of action of 1-Bromo-3,4-dichloro-2-fluorobenzene involves several chemical reactions. It can undergo free radical bromination, nucleophilic substitution, and oxidation . In the initiating step of free radical bromination, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen atom to form succinimide (SH). Then, the resulting compound reacts with NBS to form the brominated compound .
Biochemical Pathways
They can interfere with the normal functioning of enzymes and receptors, leading to downstream effects .
Pharmacokinetics
Once absorbed, it may be distributed throughout the body, metabolized by the liver, and excreted in urine and feces .
Result of Action
Halogenated benzenes can cause various effects, including oxidative stress, dna damage, and cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature and pH can affect its reactivity and stability. Moreover, it’s known to be toxic to aquatic life, indicating that it can have environmental impacts .
Properties
IUPAC Name |
1-bromo-3,4-dichloro-2-fluorobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2F/c7-3-1-2-4(8)5(9)6(3)10/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDUTCXBRJGSAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)Cl)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2F | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901290144 | |
Record name | 1-Bromo-3,4-dichloro-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901290144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.88 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208075-29-9 | |
Record name | 1-Bromo-3,4-dichloro-2-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208075-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-3,4-dichloro-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901290144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.